molecular formula C11H10ClNO B8342526 6-Chloro-1,7-dimethylquinolin-2(1H)-one

6-Chloro-1,7-dimethylquinolin-2(1H)-one

Cat. No.: B8342526
M. Wt: 207.65 g/mol
InChI Key: ZUSVHOKETLJSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,7-dimethylquinolin-2(1H)-one is a synthetic organic compound belonging to the class of hydroquinolones. These compounds are characterized by a hydrogenated quinoline core structure bearing a ketone group. Quinoline derivatives are an important class of natural and synthetic products, widely recognized as valuable intermediates in organic synthesis and for their multitude of photophysical properties . While the specific biological profile of this compound is under investigation, related quinolinyl chalcones and derivatives have gained significant attention in medicinal chemistry research due to a range of reported bio-activities. These activities include antibacterial, antifungal, antimalarial, and anticancer properties, making the quinoline scaffold a privileged structure in drug discovery efforts . Other quinoline-based compounds have been studied for their potential to interact with specific biological targets; for instance, some derivatives are known to target the Gag-Pol polyprotein in virological research . The structural features of this compound, including the chloro and methyl substituents, make it a versatile building block for constructing more complex molecular architectures for use in biochemical and pharmacological studies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chloro-1,7-dimethylquinolin-2-one

InChI

InChI=1S/C11H10ClNO/c1-7-5-10-8(6-9(7)12)3-4-11(14)13(10)2/h3-6H,1-2H3

InChI Key

ZUSVHOKETLJSMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2C)C=C1Cl

Origin of Product

United States

Ii. Synthetic Methodologies for 6 Chloro 1,7 Dimethylquinolin 2 1h One and Analogous Structures

Established Synthetic Pathways for Quinolin-2(1H)-ones

Classic reactions that form the quinoline (B57606) ring system have been refined over decades and remain fundamental in heterocyclic chemistry.

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form the quinoline ring. wikipedia.orgiipseries.orgd-nb.info Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org

To synthesize a precursor for 6-Chloro-1,7-dimethylquinolin-2(1H)-one, one might start with 4-chloro-3-methylaniline. The regioselectivity of the cyclization step is a critical consideration. mdpi.comd-nb.info Cyclization can occur at either of the two ortho positions relative to the aniline's amino group. The outcome is governed by both steric and electronic factors of the substituents on the aniline ring. mdpi.comd-nb.info For a meta-substituted aniline like 4-chloro-3-methylaniline, the reaction can potentially yield a mixture of 6-chloro-7-methyl and 8-chloro-7-methyl isomers, necessitating careful reaction condition optimization or chromatographic separation. High temperatures, often exceeding 250°C, are typically required for the cyclization, which can be achieved through conventional heating or microwave irradiation to shorten reaction times. mdpi.comablelab.eu

The Friedländer synthesis is a highly versatile and straightforward method for constructing quinoline rings. nih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone or β-ketoester. nih.govorganic-chemistry.orgwikipedia.org This reaction can be catalyzed by acids or bases. wikipedia.org

For the synthesis of quinolin-2(1H)-one structures, a modified approach is necessary. While the classic Friedländer reaction typically yields quinolines, variants using appropriate starting materials can lead to the desired quinolone core. For instance, reacting a 2-aminobenzaldehyde (B1207257) with an active methylene (B1212753) compound like malonic ester could pave the way for a quinolone structure. The reaction mechanism generally proceeds through either an initial aldol (B89426) condensation followed by imine formation and cyclization, or via the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.orgquimicaorganica.org Numerous catalysts, including Lewis acids like indium(III) triflate, have been employed to improve the efficiency and selectivity of this reaction. rsc.org

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to construct complex molecules in a single step. benthamdirect.comtaylorfrancis.com Several MCRs are utilized for quinoline synthesis. The Povarov reaction, for example, is a type of aza-Diels-Alder reaction involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. nih.gov

More direct routes to highly substituted quinolines are also possible. For instance, a one-pot reaction involving an aniline, a benzaldehyde, and phenylacetylene (B144264) can yield quinoline derivatives, often facilitated by a nanocatalyst. nih.gov These MCRs offer a convergent and diversity-oriented approach, allowing for the rapid assembly of a library of quinoline and quinolone analogs by varying the starting components. benthamdirect.comnih.gov

Cycloaddition reactions provide a powerful method for the formation of cyclic structures. Photochemical [2+2] cycloadditions, for example, are effective for creating strained four-membered rings and can be applied in the synthesis of complex heterocyclic systems. acs.orglibretexts.org In the context of quinolone synthesis, intramolecular cyclization of N-aryl cinnamides, promoted by reagents like triflic anhydride, can yield polysubstituted quinolin-2(1H)-ones under mild conditions. organic-chemistry.org

Condensation reactions are also fundamental to many quinolone syntheses. The Camps cyclization involves the base-catalyzed intramolecular condensation of N-(ketoaryl)-amides to form 4-quinolones. researchgate.net Similarly, tandem reactions involving an initial palladium-catalyzed amidation followed by an aldol condensation can be used to construct the quinolin-2(1H)-one skeleton. nih.gov

Advanced and Green Chemistry Approaches in Quinolone Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. This includes the use of advanced catalytic systems and adherence to the principles of green chemistry. qeios.com

Catalysis is at the forefront of modern quinolone synthesis, offering milder reaction conditions, higher yields, and improved selectivity.

Transition Metal Catalysis: Palladium-catalyzed reactions are particularly prominent in the synthesis of quinolin-2(1H)-ones. nih.gov These methods include Heck coupling and cyclization cascades, intramolecular amidations, and carbonylative cyclization reactions. organic-chemistry.orgresearchgate.netnih.gov For example, 2-iodoanilines can be coupled with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst to afford 3-substituted quinolin-2(1H)-ones. nih.gov Other transition metals like rhodium, ruthenium, cobalt, and copper have also been successfully employed in C-H activation and annulation strategies to build the quinoline core. mdpi.com

Organocatalysis: Metal-free catalytic systems are gaining traction as a green alternative. Organocatalysts, such as l-proline, have been used to catalyze aza-Wittig cascade reactions for the synthesis of substituted quinolines. nih.gov Recently, an organo-iodine-catalyzed C-N bond-forming strategy was developed for the synthesis of N-activated 2-quinolones. This method utilizes a hypervalent iodine species to generate a reactive nitrenium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinolone ring. chemrxiv.org

Nanocatalysis: Nanocatalysts offer advantages such as high surface-area-to-volume ratio, enhanced reactivity, and ease of recovery and reusability, aligning with green chemistry principles. taylorfrancis.comnih.govacs.org Various metal-based nanoparticles, including those of iron, copper, titanium, and palladium, have been applied to quinoline synthesis. nih.govacs.org For example, magnetic iron oxide nanoparticles functionalized with an acidic group have been used as a recyclable catalyst for the Friedländer synthesis of quinolines. researchgate.net These catalysts often enable reactions to proceed under milder conditions and in environmentally benign solvents. nih.govacs.org

Microwave-Assisted and Solvent-Free Reaction Conditions

Modern synthetic chemistry increasingly favors methods that are rapid, efficient, and environmentally benign. Microwave-assisted synthesis and solvent-free conditions represent significant advancements in achieving these goals for the preparation of quinolin-2(1H)-one derivatives.

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinoline scaffolds. nih.govmdpi.com For instance, the multicomponent reaction of aldehydes, amines, and dimedone to produce tetrahydropyrimido[4,5-b]quinolin-ones is significantly accelerated under microwave heating compared to conventional methods. nih.gov Similarly, the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl₃) to form 2,4-dichloroquinolines can be achieved in as little as 50 seconds under microwave irradiation at 600 W. asianpubs.org This rapid, one-pot synthesis highlights the efficiency of microwave technology. Kamble and co-workers also demonstrated an efficient microwave-assisted protocol for synthesizing quinoline-fused 1,4-benzodiazepines, achieving excellent yields of 92–97% at 80 °C, a significant improvement over conventional heating which provided yields of only 62–65%. nih.gov

Solvent-free, or solid-state, reaction conditions offer another green chemistry approach by minimizing or eliminating the use of volatile organic solvents. A series of quinoline derivatives have been synthesized from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones in the presence of caesium iodide under solvent-free thermal conditions. researchgate.net This method provides good yields, clean reactions, and simple work-up procedures. researchgate.net Environmentally benign methodologies have also been developed for the aqueous synthesis of functionalized quinolin-2(1H)-ones at ambient temperature without the need for any base or organic solvent, achieving excellent yields in very short reaction times (1-8 minutes). researchgate.netacs.org

These methodologies offer powerful tools for the efficient and environmentally conscious synthesis of the core quinolinone structure.

Metal-Free Oxidative Cyclization Methodologies

The construction of the quinoline ring system can be effectively achieved through metal-free oxidative cyclization reactions. These methods avoid the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry.

One such strategy involves the tandem cyclization of 2-styrylanilines with compounds like 2-methylquinolines, which proceeds without a metal catalyst. nih.govacs.org This approach relies on the functionalization of C(sp³)–H bonds and is noted for its broad substrate scope and good functional group compatibility. nih.gov The mechanism can involve radical species generated by a catalytic cycle of I₂ and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govacs.org

Another metal-free approach is the aerobic oxidation method applied to the reaction of 2-(aminomethyl)aniline (B1197330) with aryl ketones to yield 2-aryl quinolines. nih.gov Furthermore, Ghorai et al. developed a metal-free cycloisomerization of ortho-allylanilines where dimethyl sulfoxide (B87167) (DMSO) acts as the oxidant, producing diverse quinoline products. nih.gov Radical-promoted cyclization, mediated by reagents like N-bromosuccinamide (NBS) under visible light, provides another avenue for synthesizing substituted quinolines from arylamine precursors. nih.gov

These metal-free methods offer efficient and environmentally friendly access to the quinoline core, which is a crucial step in the synthesis of this compound. nih.gov

Specific Functionalization Strategies Relevant to this compound

To construct the target molecule, specific functional groups must be introduced onto the quinolin-2(1H)-one scaffold. This involves N-alkylation at the nitrogen atom, halogenation of the benzene (B151609) ring, and the introduction of methyl groups at specific positions.

N-Alkylation of Quinolin-2(1H)-ones, Particularly at Position 1

The introduction of an alkyl group, such as methyl, at the N-1 position of the quinolin-2(1H)-one ring is a key synthetic step. The alkylation of quinolin-2(1H)-ones can potentially occur on either the nitrogen (N-1) or the oxygen (O-2) atom, leading to a mixture of products. researchgate.netnih.gov However, reaction conditions can be optimized to favor N-alkylation. Typically, using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) with an alkylating agent results in the N-alkylated product as the major isomer. researchgate.net The regioselectivity (N- vs. O-alkylation) can be influenced by steric effects; for instance, substituents at the C-8 position can hinder N-alkylation, leading exclusively to O-alkylated products. researchgate.net

Starting MaterialAlkylating AgentBase / SolventProduct Ratio (N:O)Reference
6-Benzyloxyquinolin-2(1H)-one2-BromoacetophenoneK₂CO₃ / DMF2.7 : 1 researchgate.net
6-Benzyloxyquinolin-2(1H)-oneChloroacetoneK₂CO₃ / DMF7.1 : 1 researchgate.net
8-Methoxyquinolin-2(1H)-one2-BromoacetophenoneK₂CO₃ / DMF0 : 100 (Exclusively O) researchgate.net
4-Chloro-6-methylquinolin-2(1H)-oneVarious halo-methylene compoundsK₂CO₃ / TBABSelective N-alkylation

This table presents examples of N- and O-alkylation selectivity based on substrate and reaction conditions.

Phase Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) is a highly effective technique for achieving selective N-alkylation under mild conditions. acsgcipr.org This method is particularly useful for reactions involving a solid base (like potassium carbonate) and an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the deprotonated quinolinone anion from the solid phase or an aqueous phase into the organic phase where it can react with the alkylating agent. acsgcipr.org

The use of TBAB as a PTC reagent in the presence of potassium carbonate has been shown to be effective and selective for the N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one, yielding the N-1 substituted product in fair to good yields (50–76%). This methodology avoids the formation of the O-alkylated by-product and offers a practical route for the N-methylation step in the synthesis of the target compound. researchgate.net

Halogenation at the C-6 Position of Quinoline Derivatives

The introduction of a chlorine atom at the C-6 position of the quinoline ring is a critical functionalization. This is most commonly achieved by employing a starting material that already contains the halogen in the desired position. The Skraup and Doebner-von Miller syntheses are classic methods for constructing the quinoline ring, and by starting with a halo-substituted aniline, such as 4-chloroaniline, the resulting quinoline will be halogenated at the C-6 position. chemicalbook.com

Direct halogenation of the pre-formed quinoline ring is also possible, though regioselectivity can be a challenge. Metal-free protocols for remote C-H halogenation have been developed, for example, using trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org While much of the recent research has focused on C-5 and C-7 halogenation of 8-substituted quinolines, these reagents and principles can be adapted for other positions. rsc.orgrsc.org The choice of halogenating agent and the directing influence of existing substituents on the quinoline ring are crucial for controlling the position of halogenation. researchgate.net

PrecursorReagent(s)ProductReaction TypeReference
4-ChloroanilineGlycerol, H₂SO₄, Oxidizing agent6-ChloroquinolineSkraup Synthesis chemicalbook.com
4-Chloroanilineα,β-Unsaturated carbonylAcid catalyst6-Chloro-2-methylquinolineDoebner-von Miller
8-Substituted QuinolineTrihaloisocyanuric AcidC-5 Halogenated QuinolineRemote C-H Halogenation rsc.org

This table shows common strategies for incorporating a chlorine atom at the C-6 position.

Introduction of Methyl Substituents at N-1 and C-7

The final structure of this compound requires two methyl groups: one at the N-1 position and another at the C-7 position.

The N-1 methyl group is introduced via the N-alkylation strategies discussed previously (Section 2.3.1), using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base, often with phase-transfer catalysis to ensure selectivity. rsc.org

The C-7 methyl group is typically incorporated from the beginning of the synthetic sequence by selecting an appropriately substituted aniline precursor. For instance, the Conrad-Limpach or Knorr quinolinone syntheses, which involve the reaction of an aniline with a β-ketoester, can be used. Starting with 3-methylaniline (m-toluidine) would lead to the formation of a 7-methylquinolin-2(1H)-one core. Combining this with a chlorinated aniline (e.g., 4-chloro-3-methylaniline) in a suitable cyclization reaction would directly yield a 6-chloro-7-methylquinolin-2(1H)-one scaffold, ready for the final N-methylation step. The synthesis of 4,7-dimethyl-6-nitroquinoline-2-one has been reported starting from 4,7-dimethyl coumarin, illustrating the strategy of building the desired substitution pattern from a pre-functionalized starting material. sapub.org Direct C-H methylation of the quinoline ring is less common and often requires harsh conditions or complex catalytic systems. researchgate.net

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of this compound involves several fundamental organic transformations. The mechanistic pathways of these key steps, including the formation of the core quinolinone ring, electrophilic chlorination, and N-methylation, are critical for understanding and optimizing the synthetic route.

Cyclization to Form the Quinolin-2-one Core

The formation of the quinolin-2-one scaffold is typically achieved through intramolecular cyclization of a suitably substituted acyclic precursor. One of the most relevant methods for synthesizing quinolin-2-ones is the Camps cyclization. mdpi.com This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com

The mechanism proceeds via an intramolecular condensation reaction. The process is initiated by a base, which abstracts an acidic proton from the precursor to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the amide group. The subsequent intramolecular cyclization and dehydration lead to the formation of the heterocyclic quinolin-2-one ring system. The choice of the starting N-(2-acylaryl)amide and the reaction conditions can influence which isomer is formed, allowing for regioselective synthesis. mdpi.com

Another significant strategy is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-keto-ester). mdpi.com The mechanism involves an initial Knoevenagel condensation between the two reactants, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring. mdpi.com While often used for quinolines, modifications of this approach can also yield quinolinone structures.

Interactive Data Table: Key Steps in Camps Cyclization

StepDescriptionIntermediateReagents/Conditions
1. Enolate Formation A base abstracts an α-proton from the acyl group of the N-(2-acylaryl)amide precursor.Enolate anionStrong Base (e.g., NaOH, KOH)
2. Intramolecular Attack The nucleophilic enolate attacks the electrophilic carbonyl carbon of the amide group.Cyclic alkoxide intermediateN/A (Intramolecular)
3. Cyclization/Dehydration The intermediate undergoes cyclization, followed by elimination of a water molecule to form the stable, aromatic quinolin-2-one ring.Dihydroquinolinone derivativeHeat

Electrophilic Chlorination

The introduction of a chlorine atom at the 6-position of the quinolinone ring is accomplished through an electrophilic aromatic substitution reaction. wikipedia.org This mechanism is characteristic of aromatic compounds and requires the generation of a potent electrophile. youtube.com

The reaction begins with the activation of a chlorine source to generate a highly electrophilic species, often represented as Cl+. This is typically achieved by reacting molecular chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.org The Lewis acid polarizes the Cl-Cl bond, creating a potent electrophile that can be attacked by the electron-rich benzene ring of the quinolinone. youtube.com

The aromatic ring acts as a nucleophile and attacks the electrophilic chlorine species, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com In the final step, a weak base (such as the [FeCl₄]⁻ complex formed in the first step) removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the chlorinated product. The regioselectivity, favoring substitution at the 6-position, is governed by the directing effects of the substituents already present on the quinolinone ring.

Interactive Data Table: Mechanism of Electrophilic Chlorination

StepDescriptionIntermediateReagents/Conditions
1. Electrophile Generation A Lewis acid catalyst polarizes the halogen molecule to create a strong electrophile.Polarized Cl-Cl-FeCl₃ complexCl₂, Lewis Acid (e.g., FeCl₃)
2. Nucleophilic Attack The π-electrons of the quinolinone ring attack the electrophilic chlorine atom.Arenium ion (Sigma complex)N/A
3. Rearomatization A base removes a proton from the ring, restoring aromaticity.N/A[FeCl₄]⁻ or other weak base

N-Methylation

The final dimethylation step involves the N-methylation of the nitrogen atom within the quinolin-2-one ring. Quinolin-2(1H)-one exists in a tautomeric equilibrium with its lactim form, but the lactam form is predominant, allowing for direct alkylation at the nitrogen atom.

The mechanism for N-methylation typically proceeds via a nucleophilic substitution reaction. The reaction is initiated by treating the quinolin-2(1H)-one with a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the nitrogen atom. This deprotonation generates a highly nucleophilic amide anion.

This anion then acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in a classic Sₙ2 reaction. The nucleophilic nitrogen anion displaces the leaving group (iodide or methyl sulfate), resulting in the formation of a new N-C bond and yielding the N-methylated product, 1,7-dimethylquinolin-2(1H)-one.

Interactive Data Table: Mechanism of N-Methylation

StepDescriptionIntermediateReagents/Conditions
1. Deprotonation A base removes the acidic proton from the nitrogen atom of the quinolinone.Amide anionBase (e.g., NaH, K₂CO₃)
2. Nucleophilic Attack (Sₙ2) The nucleophilic amide anion attacks the methylating agent, displacing the leaving group.Transition StateMethylating Agent (e.g., CH₃I)

Iii. Advanced Spectroscopic Characterization and Structural Analyses

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

No experimental IR spectra or vibrational data are available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

No experimental mass spectrometry data, including molecular ion or fragmentation patterns, are available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Emission Characteristics

No experimental UV-Vis absorption or emission spectra are available.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray Diffraction (XRD) is a definitive analytical technique for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. While a specific crystal structure for 6-Chloro-1,7-dimethylquinolin-2(1H)-one was not found in the reviewed literature, the analysis of the closely related parent compound, 6-Chloro-quinolin-2(1H)-one, offers significant insight into the probable molecular conformation and intermolecular interactions.

The crystal structure of 6-Chloro-quinolin-2(1H)-one reveals a nearly planar quinoline (B57606) ring system. nih.gov In its crystal lattice, molecules are linked by N-H⋯O hydrogen bonds, forming chains along the nih.gov direction. nih.gov Additionally, aromatic π-π stacking interactions are observed, which contribute to the stability of the crystal structure. nih.gov The chlorine atom is noted to have a slight deviation from the mean plane of the quinoline ring. nih.gov

The introduction of methyl groups at the N1 and C7 positions, as in this compound, would introduce several structural modifications. The N1-methylation prevents the formation of the N-H⋯O hydrogen bonds that characterize the packing of the parent compound. This would necessitate a different crystal packing arrangement, likely driven by weaker C-H⋯O or C-H⋯Cl interactions and van der Waals forces. The C7-methyl group would add steric bulk and alter the electronic distribution in the aromatic system, which could influence the planarity of the ring and the nature of any π-π stacking interactions.

Parameter6-Chloro-quinolin-2(1H)-one nih.gov
Chemical Formula C₉H₆ClNO
Crystal System Data Not Specified
Space Group Data Not Specified
Key Interactions N-H⋯O hydrogen bonds, π-π stacking
Molecular Feature Cl atom deviates 0.142 (1) Å from the quinoline ring mean plane.

Note: Detailed crystallographic parameters such as crystal system and space group for 6-Chloro-quinolin-2(1H)-one were not available in the cited source.

Application of Quinolin-2(1H)-one Derivatives as Fluorescent Probes: Spectroscopic Basis

The quinolin-2(1H)-one scaffold is a highly attractive and versatile core structure for the development of small-molecule fluorescent probes. nih.govresearchgate.net These probes are powerful tools in chemical biology and materials science, designed to detect and quantify specific analytes or monitor chemical processes through changes in their fluorescence properties. nih.govcnrs.fr The utility of the quinoline core stems from its adaptable synthesis, which allows for the strategic placement of functional groups to tune its photophysical properties and confer selectivity towards a target. nih.gov

The spectroscopic basis for the function of quinolin-2(1H)-one derivatives as fluorescent probes lies in the modulation of their electronic structure upon interaction with an analyte or a change in their local environment. Several mechanisms can be exploited:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the quinolin-2(1H)-one fluorophore is linked to a receptor unit. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of an analyte to the receptor, this electron transfer is inhibited, "turning on" the fluorescence. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in probes for metal ions. The binding of a metal ion to a chelating site on the probe restricts intramolecular rotations and vibrations, leading to a more rigid and planar structure. This rigidity minimizes non-radiative decay pathways and significantly enhances the fluorescence quantum yield. researchgate.net

Intramolecular Charge Transfer (ICT): The quinolin-2(1H)-one core can be functionalized with electron-donating and electron-withdrawing groups. The emission wavelength and intensity of such probes are often highly sensitive to the polarity of the surrounding medium, making them suitable for monitoring changes in the local environment, such as during a polymerization process. cnrs.fr

Recent research has demonstrated the broad applicability of this scaffold. For instance, two 7-(diethylamino)quinolin-2(1H)-one derivatives, DQ1 and DQ2, have been synthesized and characterized as fluorescent probes. acs.orgnih.govbohrium.com Their interaction with a cucurbit nih.govuril (CB7) macrocycle leads to a significant enhancement in fluorescence emission, quantum yield, and lifetime, demonstrating their potential in supramolecular chemistry applications. acs.orgnih.govbohrium.com Another study developed a 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative as a "turn-off" fluorescent probe for detecting bisulfite. nih.gov The detection mechanism is based on a Michael addition of bisulfite to the probe, which disrupts the fluorophore's conjugation and quenches its fluorescence. nih.gov

CompoundTarget/ApplicationSpectroscopic PrincipleOutcome
7-(diethylamino)quinolin-2(1H)-one derivatives (DQ1, DQ2) acs.orgnih.govCucurbit nih.govuril (CB7) bindingSupramolecular complexationFluorescence enhancement
1H-quinolin-2-one derivatives cnrs.frMonitoring photopolymerisationSensitivity to environmental polarity (ICT)Shift in emission spectra
7-(diethylamino)quinolin-2(1H)-one-chalcone (DQCh) nih.govBisulfite (HSO₃⁻)Michael AdditionFluorescence quenching ("turn-off")
Pyrazolo-quinoline scaffold researchgate.netZn²⁺ ionsChelation-Enhanced Fluorescence (CHEF), inhibition of PETFluorescence enhancement ("off-on")

Iv. Computational and Theoretical Investigations

Quantum Chemical Studies for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the electronic nature and the stable three-dimensional arrangement of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. For 6-Chloro-1,7-dimethylquinolin-2(1H)-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. dergipark.org.tr These calculations would reveal the planarity of the quinolinone ring system and the precise spatial orientation of the chloro and methyl substituents. The electronic structure, detailing the distribution of electrons throughout the molecule, is also a primary output of these calculations, forming the basis for further analysis.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, as specific research data for this compound is not available.

Parameter Predicted Value
C2=O8 Bond Length ~1.22 Å
N1-C2 Bond Length ~1.38 Å
C6-Cl Bond Length ~1.74 Å
C1-N1-C2 Bond Angle ~121°
C5-C6-C7 Bond Angle ~120°

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would involve mapping the electron density of these orbitals to identify the likely sites for nucleophilic and electrophilic attack. The chlorine atom and the electron-rich aromatic system would significantly influence the energies and distributions of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative, as specific research data for this compound is not available.

Orbital Predicted Energy (eV)
HOMO ~ -6.5 eV
LUMO ~ -1.8 eV
Energy Gap (ΔE) ~ 4.7 eV

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), prone to nucleophilic attack. Green areas are neutral. For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom (C=O) and a positive potential near the N-H proton, highlighting these as key sites for intermolecular interactions. dergipark.org.tr

Analyzing the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the partial charge on each atom in the molecule. This information helps in understanding the polarity and reactivity of different bonds. For instance, the carbon atom attached to the chlorine would carry a partial positive charge due to the electronegativity of chlorine.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and stability, complementing the qualitative insights from FMO and MEP analyses.

Theoretical vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds (e.g., C=O stretch, C-H stretch, C-Cl stretch). dergipark.org.tr This correlation between theoretical and experimental spectra is a powerful tool for structural confirmation. For this compound, this analysis would help identify characteristic vibrational signatures associated with its functional groups.

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical studies typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to study its flexibility, particularly the rotation of the methyl groups, and its interactions with solvent molecules like water. This would reveal how the molecule behaves in solution and how it might approach and interact with a biological target, such as a protein's active site. The simulations would track the trajectory of each atom, providing a dynamic picture of the molecule's conformational landscape.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are mathematical models that aim to predict the biological activity or toxicity of a chemical compound based on its molecular structure. These models rely on the calculation of molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

The development of robust QSAR and QSTR models begins with the careful selection and validation of molecular descriptors. These descriptors can be categorized into several classes, including:

Constitutional descriptors: These describe the basic molecular formula and connectivity, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO-LUMO energies and partial charges.

Physicochemical descriptors: These include properties like logP (lipophilicity) and pKa (acidity/basicity).

A comprehensive search of scientific databases revealed no studies that have specifically selected and validated molecular descriptors for the purpose of building QSAR or QSTR models for this compound.

Once a set of relevant molecular descriptors is established for a series of compounds, statistical methods are employed to build a predictive model. Common techniques include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. These models correlate the changes in descriptor values with the observed biological activities or toxicities.

There is no available literature presenting predictive models for the biological activities of this compound based on its structural features.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations provide insights into the binding affinity, often expressed as a docking score or binding energy, and the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

No molecular docking studies detailing the binding affinities or specific modes of interaction for this compound with any biological target have been reported in the scientific literature.

By analyzing the binding pose of a ligand within the active site of an enzyme or receptor, molecular docking can help to predict its mechanism of inhibition. For instance, if a ligand is predicted to bind in a way that blocks the access of the natural substrate to the catalytic residues, it can be classified as a competitive inhibitor.

As no docking studies have been published for this compound, there are no predictions regarding its potential inhibition mechanisms based on docking outcomes.

Computational Approaches for Rational Design of Quinoline (B57606) Analogs

Computational methods are instrumental in the rational design of new molecules with improved activity, selectivity, and pharmacokinetic properties. Techniques such as structure-based drug design (SBDD) and ligand-based drug design (LBDD) are often employed. SBDD utilizes the 3D structure of the biological target to design novel ligands, while LBDD relies on the knowledge of other molecules that bind to the target.

There is no information available in the public domain regarding the use of this compound as a scaffold or starting point for the rational design of new quinoline analogs using computational approaches.

V. in Vitro Mechanistic Investigations of Biological Activities

Enzyme Inhibition Profiles and Kinetic Studies

The quinolinone scaffold, a core structure of the compound in focus, is recognized for its diverse enzyme inhibitory potential. Investigations into the specific inhibitory capabilities of 6-Chloro-1,7-dimethylquinolin-2(1H)-one and its analogs have provided insights into their mechanisms of action.

While direct studies on this compound's activity against cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) are not extensively documented, research on related quinolinone derivatives suggests a potential for interaction. For instance, a study on diversely functionalized quinolinones revealed that some of these compounds exhibit inhibitory activity against both human recombinant AChE (hrAChE) and BChE (hrBuChE). researchgate.net One particular derivative, QN8, was identified as a potent and selective non-competitive inhibitor of hrAChE with a Ki value in the nanomolar range (79 nM). researchgate.net This suggests that the quinolinone core can serve as a scaffold for developing cholinesterase inhibitors. However, in the same study, the tested quinolinones did not show significant inhibition of human recombinant monoamine oxidase (MAO). researchgate.net

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters. nih.gov While direct evidence for this compound is lacking, the broader class of heterocyclic compounds has been explored for MAO inhibition. For example, certain chromanone derivatives have been identified as potent and selective MAO-B inhibitors. rsc.org The potential for quinolinone derivatives to inhibit MAO remains an area for further investigation.

One of the 6-bromo-2-phenyl substituted derivatives exhibited an IC50 value of 1.08 ± 0.02 μM against α-glucosidase and 5.33 ± 0.01 μM against α-amylase. nih.gov Another compound, a 6-bromo-2-(4-chlorophenyl) derivative, showed high potency against α-glucosidase with an IC50 of 0.92 ± 0.01 μM. nih.gov Molecular docking studies of these compounds suggested that the N-O moiety is crucial for electrostatic interactions within the active sites of both enzymes. nih.gov These findings suggest that the 6-chloro substitution on the quinolinone ring of the target compound could play a role in its potential inhibitory activity against these enzymes.

The interaction of quinoline (B57606) derivatives with DNA and related enzymes is an area of active research. DNA methyltransferases (DNMTs) are enzymes that play a crucial role in gene expression and are targets for cancer therapy. nih.govnih.gov While there is no specific data on this compound as a DNMT inhibitor, the general class of small molecules is being explored for this purpose. 3dcartstores.commedchemexpress.com

Regarding DNA polymerases, a study on a chloroxoquinolinic ribonucleoside, a different but related quinoline derivative, demonstrated noncompetitive inhibition of Herpes Simplex Virus (HSV) DNA polymerase activity. nih.gov This indicates that the quinoline scaffold can be a basis for developing DNA polymerase inhibitors.

DNA glycosylases are involved in DNA repair pathways. nih.govmdpi.com There is currently no available information on the inhibitory activity of this compound against these enzymes.

The inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), and the type of inhibition are critical parameters in understanding the mechanism of an enzyme inhibitor. As direct experimental data for this compound is limited, the following table summarizes the IC50 values and inhibition types for structurally related compounds against various enzymes, providing a comparative perspective.

Compound ClassEnzymeIC50 ValueInhibition Type
Functionalized Quinolinones hrAChE0.29 µM (for QN8) researchgate.netNon-competitive researchgate.net
6-Halogenated Quinazoline 3-Oxides α-Glucosidase0.78 - 9.27 µM nih.govNot specified
α-Amylase1.18 - 73.66 µM nih.govNot specified
Chloroxoquinolinic Ribonucleoside HSV DNA PolymeraseNot specified (Ki = 0.1 µM)Non-competitive nih.gov

This table presents data for structurally related compounds and not for this compound itself.

Mechanistic Studies of Antimicrobial Activity

The quinoline and quinolinone classes of compounds have a well-established history as antimicrobial agents. nih.govbepls.com Research into the specific mechanisms by which they exert their effects, particularly against resistant strains, is ongoing.

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to β-lactam antibiotics. nih.gov This resistance is primarily mediated by the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for these antibiotics. mdpi.com

A study on a series of quinoline-2-one derivatives demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov One of the compounds, designated as 6c, exhibited a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov This study also highlighted the antibiofilm activity of these compounds. nih.gov

While the direct interaction of this compound with PBP2a has not been reported, a related class of compounds, quinazolinones, has been shown to act as allosteric modulators of PBP2a. nih.govmdpi.com These compounds bind to a site distinct from the active site, inducing a conformational change that can enhance the binding of β-lactam antibiotics, thereby restoring their efficacy against MRSA. nih.govmdpi.com This suggests a potential, yet unconfirmed, mechanism by which quinolinone derivatives like this compound might overcome MRSA resistance. Further investigations are needed to elucidate the precise antibacterial mechanism of this specific compound and its potential interaction with PBP2a.

Antifungal Mechanistic Pathways

The antifungal mechanisms of chloro-substituted heterocyclic compounds, a class to which this compound belongs, have been investigated through various studies on analogous molecules. Research on the synthetic amide 2-chloro-N-phenylacetamide (A1Cl) reveals potential mechanisms of action against pathogenic fungi like Aspergillus flavus, Candida tropicalis, and Candida parapsilosis. One likely pathway involves the disruption of the fungal plasma membrane by binding to ergosterol (B1671047). nih.govscielo.br This interaction can compromise membrane integrity, leading to cell death. Another proposed mechanism is the inhibition of DNA synthesis through the targeting of thymidylate synthase. nih.govscielo.br

Further studies on A1Cl against Candida species suggest its mechanism may also involve the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and amino acids. nih.gov Interestingly, investigations into this compound's effects on Candida albicans and Candida parapsilosis indicated that it did not act by binding to membrane ergosterol or by causing significant damage to the fungal cell wall, suggesting that the precise mechanism can be species-dependent and multifaceted. scielo.br The compound has also demonstrated the ability to inhibit the formation of fungal biofilms, a key virulence factor in persistent infections. nih.govscielo.br

CompoundFungal SpeciesProposed Mechanism of Action
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavusBinding to ergosterol; Inhibition of thymidylate synthase. nih.govscielo.br
2-chloro-N-phenylacetamide (A1Cl)Candida tropicalis, C. parapsilosisInhibition of dihydrofolate reductase (DHFR). nih.gov
2-chloro-N-phenylacetamide (A1Cl)Candida albicans, C. parapsilosisDoes not bind to ergosterol or damage the cell wall; mechanism requires further elucidation. scielo.br

Antimycobacterial Activity and Target Specificity

The quinoline scaffold is a privileged structure in the development of antimycobacterial agents. nih.gov Numerous derivatives have been synthesized and tested against Mycobacterium tuberculosis, demonstrating that chemical modifications significantly impact biological activity. nih.gov Studies on a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives revealed that substitutions at the 6-position of the quinoline ring, including with a chloro group, influence antimycobacterial efficacy. nih.gov For instance, when the quinoline ring was substituted with a 6-chloro group, antitubercular activity increased with an n-propyl group at the ether linkage but decreased with methyl, ethyl, and n-butyl groups. nih.gov

While the precise target for many quinoline derivatives is still under investigation, the broader class of quinolones, particularly fluoroquinolones, are known to target essential bacterial enzymes. nih.gov These compounds typically function by inhibiting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, thereby disrupting DNA replication and repair processes, leading to bacterial death. nih.gov The clinical activity of diarylquinoline TMC207 (bedaquiline), which targets ATP synthase, validates that novel targets can be successfully exploited for treating tuberculosis, suggesting that quinoline-based compounds may act via diverse mechanisms. researchgate.net

Compound ClassTarget OrganismTarget/Mechanism
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-olMycobacterium tuberculosis H37RvActivity is modulated by substitutions at the 6-position (e.g., chloro) and the ether linkage. nih.gov
FluoroquinolonesBacteria (general)Inhibition of DNA gyrase and topoisomerase IV. nih.gov
Diarylquinolines (e.g., TMC207)Mycobacterium tuberculosisInhibition of ATP synthase. researchgate.net

Mechanistic Insights into Antimalarial Action

The antimalarial action of quinoline-based compounds, particularly 4-amino-7-chloroquinolines like chloroquine (B1663885), is primarily attributed to their interference with the parasite's detoxification of heme. nih.govnih.gov During its blood stage, the Plasmodium parasite digests host hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. nih.gov The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin. nih.govnih.gov Chloroquinoline derivatives accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. nih.govmdpi.com This leads to a buildup of toxic free heme, which damages parasite membranes and proteins, ultimately causing cell lysis. nih.gov

Another potential target for quinoline antimalarials is the parasite's lactate (B86563) dehydrogenase (PfLDH). nih.govplos.org Plasmodium falciparum is heavily dependent on glycolysis for energy, making PfLDH a critical enzyme for its survival. plos.org While chloroquine does not appear to directly inhibit the enzymatic activity of PfLDH, it has been shown to bind to the protein. nih.gov Research indicates that PfLDH is highly sensitive to inhibition by free heme, and chloroquine can protect the enzyme from this heme-induced inhibition, although the therapeutic relevance of this interaction remains complex. nih.gov Docking studies continue to explore PfLDH as a molecular target for new quinoline-based inhibitors. plos.org

Structure-activity relationship (SAR) studies are crucial for optimizing the quinoline scaffold to develop more potent antimalarials and overcome drug resistance. The presence and position of a halogen atom on the quinoline ring are known to be critical for activity. nih.govnih.gov Specifically, a chloro group at the 7-position of the quinoline ring, as seen in chloroquine, is a well-established feature for enhancing antiplasmodial activity. nih.gov

In a detailed SAR study of 2-arylvinylquinolines, substitution of a fluorine atom with a chlorine atom at the 6-position led to a significant enhancement of antiplasmodial activity against a chloroquine-resistant P. falciparum strain (Dd2). nih.gov This highlights that the 6-position is also a viable site for halogen substitution to improve efficacy. Further modifications, such as the incorporation of morpholinoalkylamino or N-methylpiperazinylalkylamino groups into the arylvinylquinoline scaffold, also markedly enhanced activity against the chloroquine-sensitive 3D7 strain. nih.gov These studies collectively suggest that a combination of a chloro-substituted quinoline core and appropriate side chains is key to designing potent antimalarial agents. nih.govresearchgate.net

Quinoline ScaffoldSubstitutionImpact on Antimalarial Activity
2-arylvinylquinolines6-Chloro substitution (vs. 6-Fluoro)Enhanced activity against CQ-resistant P. falciparum. nih.gov
Quinoline Ring7-Chloro substitutionGenerally enhances antiplasmodial activity. nih.gov
ArylvinylquinolineAddition of morpholinoalkylamino or N-methylpiperazinylalkylamino groupsMarkedly enhanced activity against CQ-sensitive P. falciparum. nih.gov

Apoptosis Induction and Cellular Target Engagement in Anticancer Research

Quinoline derivatives have demonstrated significant potential as anticancer agents, with many exerting their cytotoxic effects by inducing apoptosis. mdpi.com Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides showed that these compounds could significantly decrease the viability of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. nih.gov The lead compound, QTCA-1, was particularly effective against the triple-negative breast cancer cell line MDA-MB-231, inducing apoptosis in over 80% of the cells. nih.gov This induction of programmed cell death is a hallmark of effective chemotherapeutic agents.

The apoptotic activity of chloro-substituted quinazolines has also been explored. A novel 4-anilinoquinazoline (B1210976) analog, DW-8, induced apoptosis in colon cancer cells by activating the intrinsic apoptotic pathway. mdpi.com This was evidenced by the activation of caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation. mdpi.com The compound also caused cell cycle arrest at the G2 phase. mdpi.com Molecular docking studies have helped identify potential cellular targets for these compounds. For the 7-chloroquinoline (B30040) derivative QTCA-1, high binding affinity was predicted for key signaling proteins such as PARP-1, Src, and PI3K/mTOR, suggesting that its anticancer effects may be mediated through the inhibition of these critical cell survival and proliferation pathways. nih.gov

Compound ClassCell LineKey FindingsPotential Targets
7-chloroquinoline-1,2,3-triazoyl carboxamidesMDA-MB-231 (Triple-negative breast cancer)Induced apoptosis in 80.4% of cells. nih.govPARP-1, Src, PI3K/mTOR nih.gov
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)SW620 (Colon cancer)Activated intrinsic apoptosis pathway (caspases-9, -3, -7); caused G2 cell cycle arrest. mdpi.comNot specified
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dionesMOLT-4 (Leukemia)Induced caspase-mediated apoptosis; caused rise in sub-G1 cell fraction. researchgate.netDNA and RNA synthesis researchgate.net

Mechanistic Basis for Neurotherapeutic and Other Biological Effects

The structural features of this compound, specifically its chloro-substituted heterocyclic core, are found in molecules with significant neurotherapeutic potential. Research into structurally related 1-phenylbenzazepines has identified this class of compounds as ligands for dopamine (B1211576) receptors, which are critical targets in the treatment of various neurological and psychiatric disorders. nih.gov

Structure-activity relationship studies on 6-chloro-1-phenylbenzazepines revealed that the 6-chloro group plays a role in enhancing affinity for the dopamine D1 receptor. nih.gov Further investigation led to the identification of a new D1 receptor antagonist from this series. nih.gov The affinity of these compounds is also heavily influenced by other substitutions, with a catechol motif being a critical feature for D1 receptor affinity and agonist activity. nih.gov The fact that modifications to this motif or the replacement of a phenol (B47542) group with a methoxy (B1213986) function can abolish affinity suggests that specific hydrogen-bonding interactions with the receptor are crucial. nih.gov While the neurotherapeutic effects of quinolinone scaffolds are less explored, the activity of these related benzazepines suggests a potential avenue for discovering novel central nervous system agents based on similar pharmacophores.

Vi. Structure Activity Relationship Sar and Rational Design Paradigms for 6 Chloro 1,7 Dimethylquinolin 2 1h One Analogs

Impact of Substituents on Biological Activity and Selectivity

The biological profile of quinolinone-based compounds can be significantly altered by the introduction, removal, or modification of substituents at various positions of the quinoline (B57606) core. These changes can affect the molecule's interaction with its biological target, thereby influencing its efficacy and selectivity.

Role of Halogen Substitution (e.g., Chlorine at C-6)

Halogen substitution, particularly the presence of a chlorine atom at the C-6 position of the quinolinone ring, often plays a significant role in modulating the biological activity of these compounds. The introduction of a halogen, such as chlorine, can influence the electronic properties and lipophilicity of the molecule. mdpi.comacs.org In many quinoline derivatives, a halogen at the C-6 position has been associated with enhanced potency. mdpi.commdpi.com For instance, studies on various quinoline-based agents have shown that the presence of a 6-chloro group can enhance affinity for their respective biological targets. nih.gov The electron-withdrawing nature of chlorine can alter the charge distribution within the molecule, potentially leading to more favorable interactions with the active site of a target protein. Furthermore, the lipophilicity imparted by the chlorine atom can affect the compound's ability to cross cell membranes and reach its site of action. mdpi.com Structure-activity relationship studies have revealed that 6-chloro analogues can exhibit potent biological activities. mdpi.com

Influence of Alkyl Substituents (e.g., Methyl at N-1 and C-7)

Alkyl substituents, such as methyl groups at the N-1 and C-7 positions, are also critical determinants of the biological activity of quinolin-2(1H)-one analogs. The N-1 position is a common site for substitution, and the nature of the substituent at this position can significantly impact the compound's properties. An N-1 methyl group can influence the molecule's conformation and its interactions with the target. nih.govresearchgate.net

The C-7 position is another key site for modification. Substituents at C-7 can extend into solvent-exposed regions or interact with specific pockets within the binding site of a target protein. The size, shape, and lipophilicity of the group at C-7 can therefore have a profound effect on both potency and selectivity. nih.gov In the context of fluoroquinolones, for example, the C-7 substituent is known to be crucial for antibacterial activity and spectrum. nih.govresearchgate.net Modifications at this position can modulate the compound's interaction with bacterial topoisomerases. mdpi.com

Effects of Functional Group Modifications at Core and Peripheral Positions

Beyond specific halogen and alkyl substitutions, a wide range of functional group modifications at both the core quinolinone scaffold and its peripheral positions can be employed to fine-tune biological activity. researchgate.net The introduction of different functional groups can alter a molecule's hydrogen bonding capacity, steric profile, and electronic distribution. For example, the discovery and optimization of quinolinone derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors involved extensive modifications to improve potency and pharmacokinetic properties. acs.org These efforts highlight the importance of exploring a diverse chemical space to identify optimal substituents. Functionalization at various positions of the quinoline ring has been shown to lead to a wide array of pharmacological activities. researchgate.net

Spatial, Electronic, and Lipophilicity Factors Governing Biological Response

The biological response of 6-chloro-1,7-dimethylquinolin-2(1H)-one analogs is governed by a complex interplay of spatial, electronic, and lipophilicity factors.

Spatial Factors: The three-dimensional arrangement of atoms in a molecule is critical for its ability to bind to a biological target. The size and shape of substituents can create steric hindrance or, conversely, promote favorable van der Waals interactions within a binding pocket.

Electronic Factors: The distribution of electrons within a molecule, influenced by the electronegativity of its constituent atoms and the presence of electron-donating or electron-withdrawing groups, dictates its ability to form electrostatic interactions, hydrogen bonds, and other non-covalent bonds with the target. mdpi.com

Lipophilicity: This property, often quantified as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid-like environment versus an aqueous one. researchgate.net Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov It influences the ability of a molecule to cross biological membranes and can also impact its binding to the target. mdpi.com An optimal balance of lipophilicity is often required for a compound to be a successful drug candidate.

Computational-Guided Design and Optimization Strategies

In modern drug discovery, computational methods play a pivotal role in the rational design and optimization of lead compounds. These in silico approaches can accelerate the drug development process by predicting the properties of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Integration of QSAR/QSTR and Molecular Docking in Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or toxicity, respectively. semanticscholar.orguran.ua These models are built using a set of known compounds and can then be used to predict the activity of new, unsynthesized analogs. nih.gov By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR studies can guide the design of more potent and selective compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). semanticscholar.orgnih.gov This method allows researchers to visualize the interactions between a compound and its target at the atomic level, providing insights into the binding mode and the key residues involved in the interaction. uran.ua By understanding these interactions, medicinal chemists can design modifications to the ligand that are expected to improve its binding affinity and, consequently, its biological activity.

Pharmacophore Modeling and Ligand-Based Design Approaches

Ligand-based drug design is a crucial strategy in medicinal chemistry employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on analyzing the structural and electrostatic properties of a series of known active ligands to develop a predictive model, or pharmacophore. mdpi.com This model defines the essential steric and electronic features required for biological activity, guiding the design of new, more potent analogs. For quinoline-based compounds, including analogs of this compound, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are particularly valuable. mdpi.comnih.gov

A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). mdpi.com In a typical CoMFA study, a training set of quinoline derivatives with known biological activities is selected. The molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression to generate a predictive model. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity. researchgate.net

For instance, a 3D-QSAR study on 33 quinoline derivatives as potential anti-gastric cancer agents yielded a CoMFA model with good predictive ability, indicated by a cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913. mdpi.com Such models provide clear, visual guidance for rational drug design. The contour maps can indicate areas where bulky substituents are favored (steric maps) or where positive or negative charges would be beneficial (electrostatic maps). Based on this type of analysis, novel quinoline compounds can be designed with predicted improvements in biological activity. mdpi.comresearchgate.net

Table 1: Example of Statistical Results from a 3D-QSAR (CoMFA) Study on Quinoline Derivatives mdpi.com

ParameterValueDescription
(Cross-validated R²)0.625Indicates the predictive ability of the model, determined by cross-validation. A value > 0.5 is considered good.
(Non-cross-validated R²)0.913Shows the correlation between the predicted and observed biological activities for the training set.
Number of Components 5The optimal number of principal components used in the PLS analysis to build the model.
Standard Error of Estimate 0.165Measures the deviation of the predicted values from the actual values.

These ligand-based approaches allow for the virtual screening and prioritization of new analogs of this compound before undertaking their chemical synthesis, thereby streamlining the drug discovery process. nih.gov

Development of Multi-Target Ligands and Hybrid Compounds based on Quinolone Scaffolds

The quinolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets and its synthetic accessibility. nih.govlincoln.ac.uk This versatility has led to the development of multi-target ligands and hybrid molecules, a strategy that combines two or more distinct pharmacophores into a single chemical entity. mdpi.com The goal of this molecular hybridization is to create compounds that can modulate multiple targets involved in the pathophysiology of a complex disease, potentially leading to enhanced efficacy or overcoming drug resistance. mdpi.comnih.gov

The design of quinolone-based hybrids involves covalently linking the quinolone core to another bioactive scaffold. mdpi.com This can be achieved directly or through a flexible or rigid linker. This strategy has been successfully applied to generate novel compounds with a range of therapeutic activities, including anticancer and antibacterial properties. nih.govekb.eg

Several examples illustrate this paradigm:

Quinolone-Thiazinanone Hybrids: In an effort to develop new agents against Methicillin-resistant Staphylococcus aureus (MRSA), researchers have synthesized hybrids combining the 2-quinolone scaffold with a 1,3-thiazinan-4-one moiety. nih.gov The resulting compounds showed broad-spectrum antibacterial activity, with some derivatives demonstrating greater potency against MRSA than the reference drug ciprofloxacin. nih.gov

Quinolone-Dihydropyrimidinone Hybrids: By merging the quinoline core with a dihydropyrimidin-2(1H)-one structure (a key feature of monastrol, a known mitotic kinesin Eg5 inhibitor), novel hybrids were created. ekb.eg These compounds exhibited significant cytotoxic effects against various human cancer cell lines, including liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer. ekb.eg

Quinolone-Naphthoquinone Hybrids: Naphthoquinones are known for their involvement in redox processes that can inhibit cancer cell growth. mdpi.com Hybrid molecules incorporating both quinolinedione and naphthoquinone scaffolds have been designed as potential antineoplastic agents. mdpi.com

The rational design of these hybrids often leverages the known structure-activity relationships of each constituent pharmacophore to create a synergistic effect or a dual mode of action. nih.govdntb.gov.ua This approach represents a powerful strategy for expanding the therapeutic potential of the quinolone class, including derivatives related to this compound.

Table 2: Examples of Hybrid Scaffolds Based on the Quinolone Core

Hybrid TypeCombined ScaffoldsPotential Therapeutic ApplicationReference
Thiazinanone Hybrid2-Quinolone + 1,3-Thiazinan-4-oneAntibacterial (Anti-MRSA) nih.gov
Dihydropyrimidinone HybridQuinolone + 3,4-Dihydropyrimidin-2(1H)-oneAnticancer (Cytotoxic) ekb.eg
Naphthoquinone HybridQuinolinedione + 1,4-NaphthoquinoneAnticancer (Antineoplastic) mdpi.com
Cinnamide HybridQuinolin-8-yloxy + CinnamideAnticancer (Apoptosis-inducing) dntb.gov.ua

Vii. Future Directions and Emerging Research Avenues for 6 Chloro 1,7 Dimethylquinolin 2 1h One

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for quinolinone derivatives often involve harsh reaction conditions, hazardous solvents, and multiple steps, which can be environmentally taxing and economically inefficient. nih.gov A significant future direction lies in the development of green and sustainable synthetic strategies for 6-Chloro-1,7-dimethylquinolin-2(1H)-one.

Current research in the broader quinoline (B57606) synthesis field highlights several promising "green" approaches that could be adapted. nih.gov These include:

Photocatalysis: Visible-light-mediated synthesis offers a reagent-free and highly atom-economical alternative, often proceeding under mild conditions with low catalyst loading. rsc.orgrsc.org Innovative photocatalytic systems using solar energy are also being explored to drive carbonylative cyclization, reducing reliance on high-pressure carbon monoxide. rsc.org

Aqueous Synthesis: Methodologies are being developed that use water as a solvent at ambient temperatures, often eliminating the need for bases or organic solvents. acs.orgresearchgate.net These processes can be exceptionally fast, offer high yields, and allow for the reuse of the reaction medium. acs.orgresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. nih.govtandfonline.comtandfonline.com One-pot, multicomponent reactions under microwave irradiation are particularly attractive for building molecular complexity in a single step. nih.govtandfonline.com

Sustainable Catalysts: Research is moving towards the use of eco-friendly and reusable catalysts, such as metal nanoparticles doped on aerogels or biocatalysts, to replace traditional hazardous ones. tandfonline.com

The adaptation of these methodologies for the synthesis of this compound could lead to more cost-effective, safer, and environmentally benign production, which is crucial for both academic research and potential commercial applications.

Table 1: Comparison of Conventional vs. Emerging Green Synthetic Strategies for Quinolinones
ParameterConventional Methods (e.g., Conrad-Limpach, Skraup)Emerging Green Methodologies
Energy SourceHigh temperatures, prolonged heatingVisible light, solar energy, microwaves, ultrasound
SolventsHazardous organic solvents (e.g., sulfuric acid)Water, green solvents, or solvent-free conditions
CatalystsStoichiometric and/or hazardous catalystsPhotocatalysts, biocatalysts, reusable nanocatalysts
EfficiencyOften multi-step, longer reaction timesOne-pot reactions, significantly shorter reaction times
Environmental ImpactHigh E-factor, significant waste generationLow E-factor, high atom economy, minimal waste

Advanced Computational Modeling for Enhanced Predictive Capabilities

Computational chemistry offers powerful tools to accelerate the drug discovery and materials development process. mdpi.com For this compound, advanced computational modeling represents a major avenue for future exploration to predict its biological activities and physical properties more accurately.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.govnih.govwisdomlib.org By developing robust QSAR models for a series of quinolinone analogs, researchers can predict the activity of novel derivatives, including variations of this compound, before their synthesis. nih.govresearchgate.netresearchgate.net This helps prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov For this compound, docking studies could identify potential protein targets and elucidate its binding mode, providing insights into its mechanism of action. wisdomlib.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its biological target over time, offering deeper insights into the stability of the complex and the conformational changes that may occur upon binding. nih.govnih.gov

These in silico methods, when used in concert, can guide the rational design of new molecules and help interpret experimental results, ultimately accelerating the development of compounds with improved efficacy and specificity. nih.gov

Deeper Mechanistic Elucidation of Specific Biological Actions

While the broader quinolinone class is known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects, the specific molecular mechanisms of this compound are not well-defined. mdpi.comnih.govtandfonline.comontosight.ai A critical area for future research is the detailed elucidation of its mechanism of action.

Many quinolone antibiotics, for example, function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov Other quinoline alkaloids, like camptothecin, target human topoisomerase I. nih.gov Future studies should investigate whether this compound acts on similar targets or possesses a novel mechanism.

Key experimental approaches would include:

Target Identification Studies: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins that the compound binds to.

Enzymatic Assays: Testing the inhibitory activity of the compound against a panel of relevant enzymes (e.g., kinases, topoisomerases) to pinpoint its molecular target. ontosight.ai

Cellular Pathway Analysis: Using transcriptomics and proteomics to understand how the compound alters cellular signaling pathways and gene expression.

A thorough understanding of the mechanism is fundamental for optimizing the compound's therapeutic potential and predicting potential off-target effects. nih.gov

Rational Design of Highly Selective and Potent Analogs with Modulated Pharmacological Profiles

Building on a deeper mechanistic understanding and guided by computational models, the rational design of novel analogs of this compound is a logical next step. manchester.ac.ukbenthamscience.com The goal is to systematically modify the core structure to enhance potency, improve selectivity for the desired biological target, and optimize pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to this effort. nih.govacs.org By synthesizing a library of related compounds and evaluating their biological activity, researchers can determine the importance of specific functional groups and substitution patterns. For the this compound scaffold, key modifications to explore could include:

Varying the position and nature of the halogen substituent: Investigating the effect of replacing the chlorine at the 6-position with other halogens (F, Br, I) or moving it to other positions on the ring. pharmacy180.com

Modifying the methyl groups: Exploring the impact of altering the alkyl groups at the 1- and 7-positions (e.g., replacing them with ethyl, cyclopropyl, or other functionalized chains). youtube.com

Introducing new substituents: Adding diverse functional groups at other available positions on the quinolinone ring to explore new interactions with biological targets.

This iterative process of design, synthesis, and testing can lead to the identification of lead compounds with significantly improved therapeutic profiles. nih.govmdpi.comresearchgate.net

Table 2: Key Structural Positions for Analog Design of this compound
Position on Quinolinone CoreExisting SubstituentPotential Modifications for SAR StudiesPotential Impact
1Methyl (-CH₃)Ethyl, Cyclopropyl, Aryl groupsPotency, Lipophilicity, Metabolism
6Chloro (-Cl)Fluoro, Bromo, Methoxy (B1213986) groupsTarget binding, Cell penetration, Spectrum of activity
7Methyl (-CH₃)Piperazinyl, Morpholinyl rings, Other alkylsSpectrum of activity, Pharmacokinetics, Solubility
Other (e.g., 3, 4, 5, 8)Hydrogen (-H)Amino, Hydroxyl, Carboxylic acid groupsNew target interactions, Solubility, Prodrug potential

Application of this compound as a Chemical Probe or Building Block in Advanced Chemical Biology and Materials Science Research

Beyond direct therapeutic applications, the unique structure of this compound makes it a candidate for use in other advanced research areas.

Chemical Probes: The quinolinone scaffold is known to be fluorescent. rsc.orgnih.gov Future research could focus on characterizing the photophysical properties of this compound and its derivatives. If suitable properties are found, it could be developed into a fluorescent probe for biological imaging or for use in indicator displacement assays to detect other molecules. nih.govnih.govresearchgate.net By attaching it to other molecules, it could serve as a reporter tag to track their location and concentration within cells. mdpi.com

Materials Science: Quinoline derivatives are being explored for their potential in developing functional materials. researchgate.net The rigid, planar structure and potential for π-π stacking make them interesting building blocks for organic electronics or sensors. Research could explore the incorporation of this compound into polymers or coordination complexes to create materials with novel optical or electronic properties. acs.orgacs.org

Exploring these non-therapeutic applications could reveal new value for this compound as a versatile tool for both biological and materials science research.

Q & A

Basic: What are the common synthetic routes for 6-Chloro-1,7-dimethylquinolin-2(1H)-one?

Answer:
Synthesis typically involves cyclization of substituted anilines or condensation of chloroacetophenone derivatives with methylamine precursors. Key steps include:

  • Nucleophilic substitution at the chloro position using NaOMe or KOH in polar aprotic solvents (e.g., DMF) to introduce methyl groups .
  • Ring closure via acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the quinolinone core .
  • Purification via recrystallization from methanol or ethanol, as demonstrated in analogous quinolinone syntheses .

Basic: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

  • Crystallization : Slow evaporation of methanol solutions to obtain prismatic crystals .
  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
  • Refinement : SHELXL (for small-molecule refinement) and Olex2 for structure visualization .
  • Validation : Check for R-factor convergence (<0.05) and C–C bond length consistency (mean σ = 0.002 Å) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions (e.g., NMR vs. IR functional group assignments) require cross-validation :

  • NMR : Compare experimental 1H^1H and 13C^{13}C shifts with DFT-calculated values (e.g., using Gaussian09) .
  • IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bending modes (~1600 cm⁻¹) .
  • Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns against predicted pathways .
  • Crystallographic validation : Use PLATON to check for missed symmetry or disorder .

Advanced: What computational methods predict the biological activity of this compound?

Answer:

  • Molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases) .
  • QSAR modeling : Train models using descriptors like LogP, polar surface area (PSA), and H-bond donors .
  • ADMET prediction : SwissADME or ProTox-II to evaluate toxicity and bioavailability .

Basic: What are the key chemical reactions involving this compound?

Answer:

  • Substitution : Chloro group replaced by amines or thiols under basic conditions .
  • Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid .
  • Reduction : LiAlH₄ reduces the carbonyl to a hydroxyl group .

Advanced: How to optimize reaction conditions for high-yield synthesis?

Answer:

  • Solvent screening : Test DMF vs. THF for nucleophilic substitution efficiency .
  • Catalyst selection : Compare PTSA vs. ZnCl₂ in cyclization steps .
  • Temperature gradients : Optimize reflux (80–120°C) to minimize side products .
  • In situ monitoring : Use HPLC-MS to track intermediate formation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Hazard identification : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First aid : Flush eyes with water for 15 minutes; administer activated charcoal if ingested .

Advanced: How to analyze potential isomerization or tautomerism in this compound?

Answer:

  • Tautomer detection : 1H^1H-NMR to identify enol-keto equilibrium (e.g., δ 10–12 ppm for enolic OH) .
  • SC-XRD : Resolve positional disorder in crystal lattices .
  • DFT calculations : Compare relative stability of tautomers using Gibbs free energy .

Basic: What are the primary applications in medicinal chemistry research?

Answer:

  • Antimicrobial studies : MIC assays against S. aureus and E. coli .
  • Enzyme inhibition : IC₅₀ determination for COX-2 or HIV-1 protease .
  • Cancer research : MTT assays to evaluate cytotoxicity in HeLa cells .

Advanced: How to validate purity and identity using orthogonal analytical techniques?

Answer:

  • HPLC : Purity >98% with a C18 column (ACN:H₂O = 70:30) .
  • LC-MS : Confirm molecular ion ([M+H]⁺ = 210.06) and isotopic pattern .
  • Elemental analysis : Match experimental vs. theoretical C, H, N percentages (Δ < 0.3%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.